REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[CH2:14](Br)[C:15]#[CH:16]>CC(C)=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:16][C:15]#[CH:14])[CH2:4][CH2:3]1 |f:1.2.3|
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Name
|
|
Quantity
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37.7 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C#C)Br
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Name
|
|
Quantity
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380 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was kept <10° C
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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WASH
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Details
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the salts were washed with small portions of acetone (×2)
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Type
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CUSTOM
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Details
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The filtrates were combined evaporated to concentration (gently)
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Type
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ADDITION
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Details
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To the residue was added water
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Type
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EXTRACTION
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Details
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the product was extracted with DCM (×3)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
The product was filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC#C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |